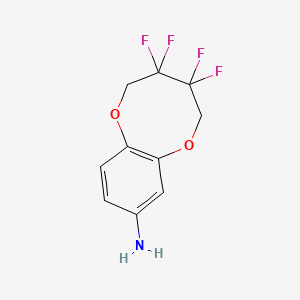

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine

Description

This compound belongs to the class of fluorinated benzodioxocines, characterized by an eight-membered dialkoxy ring fused to a benzene core. Such derivatives are pivotal in pharmaceutical and agrochemical applications due to their structural rigidity and bioactivity .

Properties

Molecular Formula |

C10H9F4NO2 |

|---|---|

Molecular Weight |

251.18 g/mol |

IUPAC Name |

3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocin-8-amine |

InChI |

InChI=1S/C10H9F4NO2/c11-9(12)4-16-7-2-1-6(15)3-8(7)17-5-10(9,13)14/h1-3H,4-5,15H2 |

InChI Key |

RLVVPDPGENUMCN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(COC2=C(O1)C=CC(=C2)N)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable benzodioxocin derivative, followed by amination. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures to achieve the desired fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the synthesis while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Typically performed in acidic or basic media at elevated temperatures.

Reduction: Conducted in anhydrous solvents under inert atmosphere to prevent unwanted side reactions.

Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while reduction can produce fluorinated alcohols or amines.

Scientific Research Applications

Scientific Research Applications

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is used in several scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex fluorinated compounds.

- Biology It is investigated as a bioactive molecule for potential use in drug discovery and development.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in developing advanced materials with unique properties such as high thermal stability and chemical resistance.

Biological Activities

Recent studies have highlighted several potential biological activities of this compound:

- Anti-inflammatory Effects: It may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Potential: In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and the generation of reactive oxygen species (ROS).

- Neuroprotective Effects: Emerging evidence suggests it may protect neuronal cells from oxidative stress-induced damage and enhance cell viability in models of neurotoxicity.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

Target Compound :

- Molecular Formula : C₁₀H₈F₄N₂O₂ (inferred from related compounds).

- Functional Group : Primary amine (-NH₂) at position 6.

- Fluorination : Four fluorine atoms at positions 3,3,4,3.

- Ring Conformation: Highly puckered eight-membered dialkoxy ring, as observed in the carbaldehyde analogue (C₁₁H₈F₄O₃) with a monoclinic crystal system (a = 9.142 Å, b = 11.4935 Å, c = 10.928 Å, β = 104.109°) .

Key Analogues :

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbaldehyde (C₁₁H₈F₄O₃):

- Functional Group : Aldehyde (-CHO) at position 7.

- Molecular Weight : 264.17 g/mol.

- Crystal Interactions : Weak C—H⋯O hydrogen bonds (D⋯A distances: 3.193–3.343 Å) .

- Synthesis : Reflux with K₂CO₃ and acetonitrile (70.8% yield) .

3,3,4,4-Tetrafluoro-1,6-benzodioxine-8-carboxylic Acid (C₁₁H₈F₄O₄):

2,3,4,5-Tetrafluoronitrobenzene (C₆HF₄NO₂): Functional Group: Nitro (-NO₂). Molecular Weight: 195.07 g/mol .

Comparative Analysis of Properties

Table 1: Structural and Functional Comparison

Biological Activity

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine is a synthetic compound notable for its unique fluorinated structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 251.18 g/mol. This compound is under investigation for various pharmacological applications due to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H9F4NO2 |

| Molecular Weight | 251.18 g/mol |

| IUPAC Name | 3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocin-8-amine |

| CAS Number | 2742656-18-2 |

The biological activity of this compound is thought to involve its interaction with specific enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets. Research indicates that it may modulate pathways involved in inflammation and cancer progression.

Biological Activities

Recent studies have highlighted several potential biological activities of this compound:

- Anti-inflammatory Effects : Preliminary data suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Potential : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and the generation of reactive oxygen species (ROS) .

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage. It has been shown to enhance cell viability in models of neurotoxicity .

Study 1: Anticancer Activity

In a study investigating the anticancer effects of the compound on colorectal cancer (CRC) cells:

- Methodology : CRC cell lines were treated with varying concentrations of the compound.

- Findings : The results showed a significant reduction in cell proliferation and an increase in apoptotic markers compared to control groups.

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection:

- Methodology : Neuronal cell lines were exposed to neurotoxic agents in the presence and absence of the compound.

- Findings : The compound significantly reduced cell death and improved mitochondrial function in treated cells .

Q & A

Q. What are the standard synthetic routes for preparing 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-amine and its derivatives?

The synthesis typically involves multi-step reactions starting with fluorinated precursors. For example, derivatives like 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbaldehyde are synthesized via cyclization reactions under controlled conditions. Key steps include:

- Reacting fluorinated diols or aldehydes with appropriate nucleophiles in solvents like tetrahydrofuran (THF).

- Using triethylamine (Et₃N) as a base to neutralize byproducts (e.g., HCl) during coupling reactions .

- Purification via column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry, and X-ray crystallography to confirm structure and purity .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation or diffusion methods.

- Data collection using a Bruker SMART CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å).

- Structure solution using SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Hydrogen bonding and torsion angles (e.g., the distorted dialkoxy ring with a 3.27° twist in the carbaldehyde derivative) are analyzed using programs like OLEX2 .

Advanced Research Questions

Q. How can conformational dynamics of the benzodioxocin ring system be investigated?

Advanced methods include:

- SCXRD : Quantify bond lengths (e.g., C–C = 1.373–1.407 Å) and angles (118.9°–120.8°) to assess ring distortion .

- DFT Calculations : Compare experimental data with computational models (e.g., B3LYP/6-311+G(d,p)) to evaluate torsional strain and electronic effects of fluorine substitution .

- Variable-Temperature NMR : Monitor ring-flipping kinetics in solution by analyzing coalescence temperatures of diastereotopic protons .

Q. What strategies optimize reaction yields in the synthesis of fluorinated benzodioxocin derivatives?

Critical factors include:

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction rates .

- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., hydrolysis of fluorinated groups) .

- In-Line Analytics : Employ LC-MS or FTIR to monitor reaction progress and identify bottlenecks .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

Methodologies involve:

- Derivatization : Introduce substituents (e.g., amine groups, trifluoromethyl) at the 8-position to modulate bioactivity .

- Binding Assays : Perform molecular docking studies with target proteins (e.g., kinases or GPCRs) to predict affinity.

- In Vitro Testing : Evaluate cytotoxicity (e.g., IC₅₀ values in cancer cell lines) and compare with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.